Extended Human Half-Life Enabling Once-Daily Dosing: A PK Advantage Over Meropenem and Imipenem
Benapenem demonstrates a significantly prolonged elimination half-life (t1/2) in humans compared to older carbapenems. In a Phase 1 study of healthy Chinese volunteers, Benapenem exhibited a half-life of 6 to ~7.3 hours [1]. This is notably longer than the half-life of market-available carbapenems like meropenem and imipenem, which are approximately 1 hour and require 2 to 4 daily administrations [2]. This PK differentiation directly supports a more convenient once-daily (OD) intravenous dosing regimen for Benapenem.
| Evidence Dimension | Elimination Half-life (t1/2) in Humans |
|---|---|
| Target Compound Data | 6 to ~7.3 hours |
| Comparator Or Baseline | Meropenem and Imipenem: approximately 1 hour |
| Quantified Difference | Approximately 6 to 7 times longer half-life for Benapenem |
| Conditions | Phase 1 clinical trial in healthy Chinese volunteers (NCT03588156, NCT03578588, NCT03570970). |
Why This Matters
A longer half-life enables once-daily dosing, which can improve patient compliance, simplify nursing workflows, and potentially reduce healthcare costs associated with multi-dose regimens.
- [1] Zhao, C.-Y., et al. (2019). A First-in-Human Safety, Tolerability, and Pharmacokinetics Study of Benapenem in Healthy Chinese Volunteers. Antimicrobial Agents and Chemotherapy, 63(3), e02188-18. DOI: 10.1128/AAC.02188-18 View Source
- [2] Biospace. (2013). SFDA Grants Approval for Clinical Studies to Sihuan Pharmaceutical Holdings Group Ltd. 's Innovative Drug -- Benapenem. Retrieved from https://www.biospace.com/sfda-grants-approval-for-clinical-studies-to-sihuan-pharmaceutical-holdings-group-ltd-s-innovative-drug-benapenem View Source
